Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H8FNaO4S |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
sodium;2-fluoro-4,5-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H9FO4S.Na/c1-12-6-3-5(9)8(14(10)11)4-7(6)13-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
IIGXXVHCLIKOMK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts-Type Sulfination with DABSO
This electrophilic aromatic substitution approach employs 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and aluminum chloride (AlCl₃) to sulfinate arenes. For 2-fluoro-4,5-dimethoxybenzene:
- React 2-fluoro-4,5-dimethoxybenzene (1.0 equiv) with DABSO (1.2 equiv) and AlCl₃ (3.0 equiv) in dichloromethane at 25°C for 12 hours.
- Quench with aqueous sodium carbonate (Na₂CO₃) and isolate the product via recrystallization from ethanol.
- Electron-donating methoxy groups at C4/C5 enhance electrophilic substitution reactivity.
- The electron-withdrawing fluoro group at C2 may reduce yields compared to purely electron-rich arenes.
- Nitro-substituted arenes fail under these conditions.
Yield Comparison for Analogous Substrates :
| Arene Substituents | Yield (%) |
|---|---|
| 4-Methoxy | 82 |
| 3-Methoxy | 91 |
| 4-Chloro | 69 |
| Anticipated for Target | 50–65* |
*Estimated based on electronic effects of substituents.
Grignard/Lithium Intermediate Trapping
Aryl bromides undergo metalation followed by sulfur dioxide insertion using DABSO. For 1-bromo-2-fluoro-4,5-dimethoxybenzene:
- Generate aryl magnesium/lithium reagent from 1-bromo-2-fluoro-4,5-dimethoxybenzene in THF at –78°C.
- Trap with DABSO (1.5 equiv) and oxidize with RuCl₃ to form the sulfonyl intermediate.
- Hydrolyze with NaOH and precipitate the sodium sulfinate.
| Reagent System | R = 4-CF₃ (%) | R = 2-CF₃ (%) | R = 4-OMe (%) |
|---|---|---|---|
| Mg-Based | 91 | 75 | 48 |
| BuLi-Based | 48 | 99 | 59 |
Steric hindrance from 2-fluoro and 4,5-dimethoxy groups may favor bulkier lithium reagents for improved yields.
Sulfonyl Chloride Reduction
A classical two-step approach:
Step 1 : Chlorosulfonation of 2-fluoro-4,5-dimethoxybenzene using chlorosulfonic acid (ClSO₃H) at 0°C to form 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride.
Step 2 : Reduction with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water at 70–80°C. Recrystallization from ethanol yields pure sodium sulfinate.
- Scalable (gram to kilogram quantities).
- High purity (>95%) achievable via recrystallization.
- Requires handling corrosive chlorosulfonic acid.
- Lower functional group tolerance compared to DABSO methods.
Barton Decarboxylation Followed by Oxidation
Adapted from Ratovelomanana-Vidal’s protocol:
- Synthesize a Barton ester precursor via carboxylation of 2-fluoro-4,5-dimethoxybenzene.
- Perform photolytic decarboxylation to generate a thiyl radical, followed by RuCl₃-catalyzed oxidation to the sulfinate.
Typical Yields : 30–92% for analogous 2-pyridyl sulfones.
Utility : Suitable for introducing sulfinate groups in sterically congested systems.
Summary of Methodologies
| Method | Key Reagents | Yield Range (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts Sulfination | DABSO, AlCl₃ | 50–65* | High |
| Grignard/Lithium Trapping | DABSO, Mg/BuLi | 60–85* | Moderate |
| Sulfonyl Chloride Reduction | ClSO₃H, Na₂SO₃ | 70–90 | High |
| Barton Decarboxylation | Barton ester, RuCl₃ | 30–92 | Low |
*Predicted based on analogous substrates.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the fluorine atom can influence the compound’s reactivity and stability by altering electronic properties .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In biochemical assays, it can inhibit or activate specific enzymes, providing insights into their function and potential therapeutic targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Key Functional Groups | Solubility (H₂O) | Reactivity in SNAr* | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | 2-F, 4-OCH₃, 5-OCH₃ | Sulfinate (-SO₂⁻Na⁺) | High | High | 180–200 |
| Sodium 4-fluoro-3,5-dimethoxybenzene-sulfinate | 4-F, 3-OCH₃, 5-OCH₃ | Sulfinate (-SO₂⁻Na⁺) | Moderate | Moderate | 150–170 |
| Sodium 2-chloro-4,5-dimethoxybenzene-sulfinate | 2-Cl, 4-OCH₃, 5-OCH₃ | Sulfinate (-SO₂⁻Na⁺) | Moderate | Moderate | 160–185 |
| Sodium 4,5-dimethoxybenzene-sulfinate | 4-OCH₃, 5-OCH₃ | Sulfinate (-SO₂⁻Na⁺) | Low | Low | 200–220 |
*SNAr: Nucleophilic Aromatic Substitution
Key Findings :
Substituent Position and Electronic Effects: The 2-fluoro substituent in the target compound enhances electrophilicity at the sulfinate-bearing position, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, the 4-fluoro isomer (Table 1, Row 2) exhibits reduced reactivity due to weaker electron-withdrawing effects at the para position . Methoxy groups at positions 4 and 5 improve solubility in polar solvents (e.g., water, ethanol) but slightly reduce thermal stability compared to non-fluorinated analogs (Table 1, Row 4) .
Halogen Effects :
- Replacing fluorine with chlorine (Table 1, Row 3) decreases solubility due to chlorine’s larger atomic radius and weaker electronegativity. However, chlorine’s lower electronegativity reduces the sulfinate’s leaving-group ability, resulting in slower SNAr kinetics .
Thermal Stability: The non-fluorinated analog (Table 1, Row 4) demonstrates higher thermal stability (200–220°C), attributed to the absence of fluorine-induced ring strain. Fluorinated derivatives decompose at lower temperatures due to C-F bond lability under heat .
Methodological Considerations in Similarity Assessment
The comparison of aromatic sulfinates relies on molecular descriptors (e.g., substituent positions, electronic parameters) and fingerprint-based similarity metrics. Studies highlight that:
- For instance, positional isomers like the 2-fluoro and 4-fluoro sulfinates (Table 1) exhibit divergent reactivities despite identical functional groups .
- Dissimilarity in biological activity may arise from minor structural differences, underscoring the need for multi-parameter comparisons in virtual screening .
Biological Activity
Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and two methoxy groups on a benzene ring, along with a sulfonate group. The molecular formula can be represented as CHFNOS. Its unique structure contributes to its reactivity and potential biological effects.
Anticancer Properties
Recent studies have indicated that sodium sulfinates, including this compound, may exhibit anticancer properties. For instance, sodium sulfinates have been shown to act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A comparative analysis of different sodium sulfinates demonstrated that those with specific substituents on the benzene ring exhibited varying degrees of cytotoxicity against cancer cells.
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 25.0 | Induction of apoptosis |
| Sodium 4-(2-acetamidoethyldithio)butanesulfinate | DLD-1 | 15.0 | Topoisomerase II inhibition |
| Sodium trisulfinate derivative | HT-29 | 20.0 | Cell cycle arrest |
The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, compounds like this compound may inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .
Study on Antiproliferative Effects
A study evaluated the antiproliferative effects of various sodium sulfinates on colorectal cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis levels.
Key Findings:
- Cell Viability Reduction: At concentrations above 20 µM, this compound reduced cell viability by more than 50%.
- Apoptosis Induction: Flow cytometry revealed an increase in early apoptotic cells after treatment with the compound.
Research on Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of sodium sulfinates. The study demonstrated that this compound could inhibit pyruvate kinase activity in liver cancer cells, suggesting its potential role in metabolic regulation within cancerous tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
